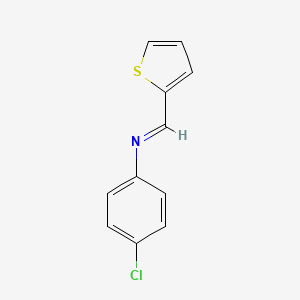![molecular formula C23H21NO3 B11960416 Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate CAS No. 64518-91-8](/img/structure/B11960416.png)
Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoate is an organic compound with the molecular formula C23H21NO3. This compound is known for its unique structure, which includes a benzyloxy group and a benzoate ester. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoate typically involves the condensation of ethyl 4-aminobenzoate with 4-(benzyloxy)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals or as a component in materials science.
Mechanism of Action
The mechanism by which ethyl 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoate.
Ethyl 4-(benzyloxy)benzoate: Another related compound with similar structural features.
Methyl 4-(benzyloxy)benzoate: A methyl ester analog with comparable properties.
Uniqueness
Ethyl 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
64518-91-8 |
|---|---|
Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C23H21NO3/c1-2-26-23(25)20-10-12-21(13-11-20)24-16-18-8-14-22(15-9-18)27-17-19-6-4-3-5-7-19/h3-16H,2,17H2,1H3 |
InChI Key |
BWSMFVJXLIVYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




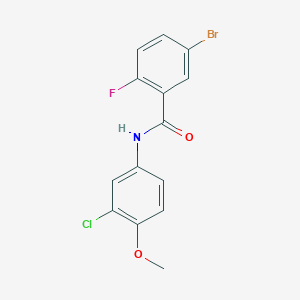
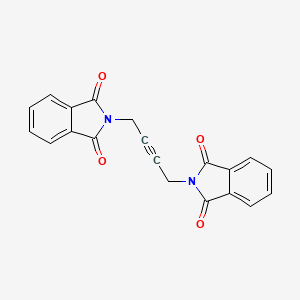
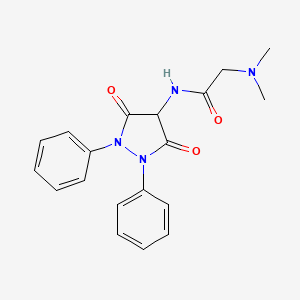
![Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960375.png)



![1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11960403.png)
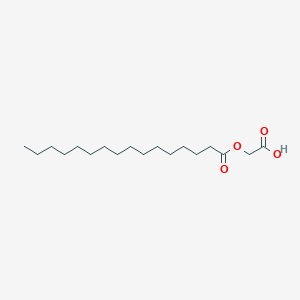
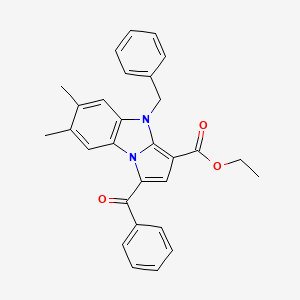
![1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B11960411.png)
